molecular formula C11H19NO4 B2587048 cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid CAS No. 2248372-39-4

cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2587048
CAS No.: 2248372-39-4
M. Wt: 229.276
InChI Key: YBRNATIEYPVMDD-UHFFFAOYSA-N
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Description

cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid: is a synthetic organic compound with the molecular formula C₁₀H₁₇NO₄. It is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and alkylation steps, and automated systems for the protection and carboxylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, especially under acidic conditions where the Boc group is removed.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the Boc group.

Major Products

    Oxidation: Hydroxylated cyclobutane derivatives.

    Reduction: Cyclobutanol derivatives.

    Substitution: Amino-substituted cyclobutane derivatives after Boc removal.

Scientific Research Applications

Chemistry

In organic chemistry, cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and ring strain effects in cyclobutane derivatives.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic natural substrates.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for designing enzyme inhibitors or receptor agonists/antagonists.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it suitable for industrial applications.

Mechanism of Action

The mechanism by which cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, preventing substrate access. The Boc group can be removed under physiological conditions, revealing the active amino group that interacts with the enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    cis-3-Aminocyclobutanecarboxylic acid: Lacks the Boc protection, making it more reactive.

    trans-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid: Differs in the stereochemistry, affecting its reactivity and binding properties.

    cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid: Lacks the methyl group, altering its steric and electronic properties.

Uniqueness

cis-3-((tert-Butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of features makes it particularly useful in synthetic chemistry and pharmaceutical research, where precise control over molecular interactions is crucial.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRNATIEYPVMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248372-39-4
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylic acid
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